molecular formula C32H41N5O4 B1662630 BMS-470539 CAS No. 457893-92-4

BMS-470539

Cat. No.: B1662630
CAS No.: 457893-92-4
M. Wt: 559.7 g/mol
InChI Key: GULVVTHHUIIMRL-WUFINQPMSA-N
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Description

(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide is a potent and selective inhibitor of HIV-1 protease , designed to mimic the transition state of the natural peptide substrate. Its complex stereospecific structure features key pharmacophores, including a (3-methylimidazol-4-yl) group and a 4-methoxyphenyl moiety, which contribute to high-affinity binding and specificity for the viral enzyme's active site. This compound is a critical research tool for investigating the mechanism of viral replication , enzyme kinetics, and the emergence of drug-resistant viral strains. Researchers utilize this inhibitor in biochemical assays and structural studies , such as X-ray crystallography, to elucidate protease-inhibitor interactions and to guide the rational design of next-generation antiretroviral therapeutics. Its primary value lies in advancing fundamental virology and the development of novel therapeutic strategies against HIV/AIDS.

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVVTHHUIIMRL-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432747
Record name BMS 470539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457893-92-4
Record name 1-[1-(3-Methyl-L-histidyl-O-methyl-D-tyrosyl)-4-phenyl-4-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457893-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS 470539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-470539
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3ADT27Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Biological Activity

The compound (2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide, often referred to as a novel pharmaceutical agent, has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the molecular formula C32H41N5O4C_{32}H_{41}N_{5}O_{4} and a molecular weight of approximately 553.71 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological activity.

Structural Features

FeatureDescription
Amino Group Contributes to receptor binding
Piperidine Ring Enhances lipophilicity and receptor interaction
Methoxyphenyl Group Potentially involved in hydrophobic interactions
Imidazole Moiety May play a role in enzyme inhibition

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

Key Mechanisms

  • Receptor Antagonism : The compound has been identified as a potent antagonist for specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological properties, including:

  • Antiplatelet Activity : It has been shown to inhibit ADP-induced platelet aggregation, suggesting potential use in preventing thrombotic events .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating possible applications in oncology .

Case Studies

  • Antithrombotic Effects : A study evaluated the compound's effectiveness in animal models for its ability to prevent thrombosis. Results indicated a significant reduction in thrombus formation compared to control groups .
  • Cancer Cell Line Studies : The compound was tested against several cancer cell lines, including breast and lung cancer cells. It demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity .

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound's biological activity:

Study FocusFindings
Platelet Aggregation Significant inhibition observed at low concentrations
Cancer Cell Viability IC50 values ranging from 10 µM to 50 µM across different cell lines

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments:

  • Thrombosis Model : The compound was administered in a mouse model of thrombosis, leading to a marked decrease in thrombus size compared to untreated controls .
  • Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor growth rates, highlighting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit activity against various targets in the central nervous system (CNS), potentially influencing conditions such as anxiety and depression.

Case Study: CNS Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of the compound, demonstrating significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds derived from the same structural framework. The incorporation of piperidine and imidazole rings is known to enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In an experimental setup, derivatives of similar compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . This suggests that (2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide may also possess similar properties.

Cancer Research

The compound’s potential as an anticancer agent has been a focus of recent investigations. Its ability to interact with specific cellular pathways involved in tumor growth makes it a candidate for further exploration in oncology.

Case Study: Inhibitory Effects on Tumor Cells
Research indicated that certain analogs of this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmacologyPotential antidepressant/anxiolytic effectsSignificant binding affinity to serotonin receptors
Antimicrobial ActivityEfficacy against bacterial strainsInhibition of S. aureus and E. coli growth
Cancer ResearchCytotoxic effects on cancer cell linesInduction of apoptosis in breast and lung cancer cells

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Features Molecular Weight Notable Bioactivity / Application Reference
Target Compound 4-Butanoyl-4-phenylpiperidine, 3-methylimidazole, 4-methoxyphenyl ~650 g/mol* Hypothesized role in ferroptosis induction or protease inhibition (inferred from similar motifs)
N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide Oxazole ring, trifluoromethylphenyl group ~627 g/mol Enhanced metabolic stability due to trifluoromethyl group; kinase inhibition
SDZ 283260 (L-Lyxonamide) Benzimidazole, benzylamino groups ~880 g/mol Anticancer activity via tubulin polymerization inhibition
Carfentanil Analog (Synthesized in ) Benzyl-piperidinecarboxylate, methoxycarbonyl ~380 g/mol Opioid receptor agonist; improved synthetic yield (79.9%)
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Triazole, dibenzylamino groups ~640 g/mol Click chemistry-derived probe for protein labeling

*Estimated based on structural formula.

Structure-Activity Relationship (SAR) Insights

  • SDZ 283260’s benzimidazole moiety (vs. imidazole in the target) may enhance DNA intercalation properties .
  • Aromatic Substituents :
    • The 4-methoxyphenyl group in the target compound improves solubility relative to trifluoromethylphenyl () but reduces electronegativity .
  • Side Chain Variations :
    • The 3-methylimidazol-4-yl group in the target compound could mediate interactions with heme-containing enzymes (e.g., cytochrome P450), unlike the oxazole in , which is more rigid and less nucleophilic .

Analytical Challenges

  • Stereochemical Purity : Chiral centers require advanced techniques like chiral HPLC or NMR (e.g., ¹³C NMR in ) for verification .
  • Stability : The imidazole ring in the target compound may undergo pH-dependent tautomerism, complicating storage and bioactivity assessments .

Preparation Methods

Piperidine Core Synthesis

The 4-butanoyl-4-phenylpiperidine moiety serves as a critical structural component. As demonstrated in Scheme 1 of, this intermediate is synthesized through a multi-step sequence:

  • Lithium-Halogen Exchange : 1-Bromo-2-(trifluoromethyl)benzene undergoes lithium-halogen exchange at -78°C using n-butyllithium in tetrahydrofuran (THF).
  • Carbonyl Addition : The resultant aryl lithium species adds to 1-benzylpiperidin-4-one, forming tertiary alcohol 5 with >90% diastereomeric excess.
  • Dehydration-Reduction Cascade : Treatment with thionyl chloride (SOCl₂) induces dehydration to tetrahydropyridine 6 , followed by hydrogenolysis using ammonium formate and 10% Pd/C to simultaneously reduce the olefin and remove the benzyl protecting group, yielding piperidine hydrochloride 7 in 78% isolated yield.

Table 1: Reaction Conditions for Piperidine Core Synthesis

Step Reagents Temperature Time Yield
Li exchange n-BuLi, THF -78°C 1 h 95%
Carbonyl addition 1-benzylpiperidin-4-one -78→25°C 12 h 88%
Dehydration SOCl₂, CH₂Cl₂ 0°C 2 h 91%
Hydrogenolysis NH₄HCO₂, Pd/C 25°C 6 h 78%

Stereoselective Amino Acid Coupling

The (2S)-2-amino-3-(3-methylimidazol-4-yl)propanamide segment introduces critical stereochemical complexity. As per, this moiety is constructed via:

  • BOP-Cl Mediated Coupling : Reaction of imidazo[1,2-a]pyridine-2-carboxylic acid with BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in dichloromethane activates the carboxyl group for subsequent amide formation.
  • Amination Protocol : Treatment with 4-(4-phenylpiperazin-1-yl)butan-1-amine at 0°C for 12 hours achieves C-N bond formation while preserving stereochemical integrity, yielding the advanced intermediate in 44% yield after silica gel chromatography (CHCl₃:MeOH 95:5).

Convergent Synthesis via Fragment Coupling

Peptide Bond Formation

The central amide linkage between the piperidine core and amino acid residue is constructed using HATU-mediated activation, as detailed in:

  • Carboxylic Acid Activation : The piperidine-derived carboxylic acid (0.1 M in DMF) is treated with HATU (1.1 eq) and DIPEA (3 eq) at 0°C for 30 minutes.
  • Nucleophilic Displacement : Addition of the amino acid hydrochloride salt (1.05 eq) in DMF/H₂O (9:1) facilitates coupling at room temperature over 18 hours.
  • Deprotection : Sequential removal of tert-butoxycarbonyl (Boc) groups using 4M HCl in dioxane yields the free amine, crucial for final product assembly.

Table 2: Optimization of Coupling Conditions

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 18 67
BOP-Cl CH₂Cl₂ 0→25 24 59
EDCI/HOBt DCM 25 48 42

Stereochemical Control

The (2S,2R) configuration is achieved through:

  • Chiral Pool Strategy : Use of L-histidine derivatives ensures correct configuration at C2.
  • Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters in the presence of (R)-BINAP ligand achieves >95% ee at C3.

Final Assembly and Purification

Global Deprotection Sequence

The fully protected intermediate undergoes sequential deprotection:

  • Acidolytic Cleavage : 30% TFA in CH₂Cl₂ removes tert-butyl esters over 4 hours at 0°C.
  • Hydrogenolytic Debenzylation : 10% Pd/C under H₂ atmosphere (50 psi) for 12 hours cleaves benzyl ethers.
  • Crystallization : The crude product is recrystallized from EtOAc/hexanes (1:3) to afford BMS-470539 as a white crystalline solid.

Analytical Characterization

Final product quality is ensured through:

  • HPLC Analysis : C18 column (4.6×250 mm), 0.1% TFA in H₂O/MeCN gradient, tR = 12.3 min, >99% purity.
  • Chiral SFC : Chiralpak AD-H column, 90:10 CO₂/MeOH, confirms enantiomeric excess >99.5%.
  • 1H NMR Validation : Key signals include δ 8.56 (imidazole H), 7.38 (piperidine aromatic H), and 3.75 (methoxy OCH₃).

Scale-Up Considerations

Process Optimization

Large-scale production (≥100 g) requires:

  • Solvent Substitution : Replacement of DMF with 2-MeTHF to facilitate aqueous workup.
  • Catalyst Recycling : Pd/C filtration and reactivation reduces metal costs by 40%.
  • Continuous Flow Hydrogenation : Plug-flow reactor with 5% Pt/Al₂O₃ catalyst achieves 98% conversion at 80 bar H₂.

Table 3: Comparative Metrics for Batch vs Continuous Processing

Parameter Batch Process Continuous Process
Cycle Time 72 h 8 h
Solvent Consumption 15 L/kg 6 L/kg
Overall Yield 58% 71%

Q & A

Q. How can researchers optimize the synthesis of this compound to address low yields in key steps?

Methodological Answer:

  • Stepwise coupling : Prioritize sequential coupling of the piperidinyl, methoxyphenyl, and imidazolyl moieties to minimize steric hindrance. Evidence from piperidine-based syntheses (e.g., 4-phenylpiperidin-1-yl derivatives) suggests that isolating intermediates improves final purity and yield .
  • Catalytic systems : Use palladium-catalyzed cross-coupling for aryl-amide bond formation, as demonstrated in structurally similar compounds (e.g., thieno[2,3-d]pyrimidin-2-yl benzamides) .
  • Yield tracking : Employ HPLC (≥98% purity threshold) and mass spectrometry at each step to identify bottlenecks .

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to resolve enantiomers, as validated for amino acid conjugates .
  • NMR coupling constants : Analyze JJ-values for vicinal protons (e.g., 3JHH^3J_{H-H} in piperidinyl and imidazolyl groups) to confirm relative configuration .
  • X-ray crystallography : Resolve absolute stereochemistry for key intermediates, a method applied to similar N-phenylpropanamide derivatives .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs due to the compound’s imidazolyl and piperidinyl motifs, which are common in enzyme inhibition .
  • In vitro profiling : Use fluorescence polarization assays for binding affinity or enzymatic inhibition (IC50_{50}) measurements, as seen in thieno-pyrimidine derivatives .
  • Positive controls : Compare against known inhibitors (e.g., BIBN4096BS for neuropeptide modulation) to contextualize activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products that may explain discrepancies, as shown in PROTAC analogs .
  • Pharmacokinetic modeling : Apply compartmental analysis to assess blood-brain barrier permeability, critical for CNS-targeted compounds .
  • Species-specific factors : Test cytochrome P450 isoforms (e.g., CYP3A4) for metabolic stability, a strategy used in trifluoroacetyl-leucyl-alanyl derivatives .

Q. What strategies mitigate stereochemical inversion during large-scale synthesis?

Methodological Answer:

  • Low-temperature reactions : Conduct coupling steps at −20°C to prevent racemization, a method validated for N-protected amino acid derivatives .
  • Chiral auxiliaries : Temporarily introduce groups like 1,3-oxazolidinones to stabilize stereocenters, as seen in (2S,3S)-hydroxypropanamide syntheses .
  • In situ monitoring : Use circular dichroism (CD) spectroscopy to detect real-time configuration changes .

Q. How can in silico modeling improve the design of analogs with enhanced target selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses against homologous proteins (e.g., kinase domains), leveraging structural data from PubChem .
  • QSAR analysis : Correlate substituent effects (e.g., 4-methoxyphenyl vs. 4-trifluoromethyl) with activity trends from analogs like WZ4003 .
  • Free-energy perturbation : Calculate ΔΔG values for key residue mutations to prioritize synthetic targets .

Contradiction Analysis & Optimization

Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) for intermediate compounds?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR (1H/13C^1H/^{13}C), IR (amide-I bands at ~1650 cm1^{-1}), and high-resolution MS to resolve ambiguities .
  • Solvent effects : Re-acquire spectra in deuterated DMSO to minimize hydrogen bonding artifacts, critical for imidazolyl proton analysis .
  • Crystallographic validation : Resolve structures of ambiguous intermediates, as done for oxadiazol-2-ylmethyl thiazolidinediones .

Q. What experimental design principles optimize reaction conditions for this compound’s derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) in flow-chemistry setups, as demonstrated in diphenyldiazomethane syntheses .
  • Response surface methodology : Model non-linear relationships between reaction time and enantiomeric excess .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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